3-Piperidinemethanamine, 1-[(1-methyl-3-pyrrolidinyl)methyl]-

Medicinal Chemistry Structure-Activity Relationship Tachykinin Antagonism

3-Piperidinemethanamine, 1-[(1-methyl-3-pyrrolidinyl)methyl]- (CAS 1824269-99-9) is a heterocyclic diamine with the molecular formula C₁₂H₂₅N₃ and a molecular weight of 211.35 g/mol. Its structure features a piperidine ring substituted at the 3-position with a methanamine group and an N-[(1-methyl-3-pyrrolidinyl)methyl] moiety, creating a dual-ring topology with three basic nitrogen centers.

Molecular Formula C12H25N3
Molecular Weight 211.35 g/mol
CAS No. 1824269-99-9
Cat. No. B3247912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidinemethanamine, 1-[(1-methyl-3-pyrrolidinyl)methyl]-
CAS1824269-99-9
Molecular FormulaC12H25N3
Molecular Weight211.35 g/mol
Structural Identifiers
SMILESCN1CCC(C1)CN2CCCC(C2)CN
InChIInChI=1S/C12H25N3/c1-14-6-4-12(8-14)10-15-5-2-3-11(7-13)9-15/h11-12H,2-10,13H2,1H3
InChIKeyUBJOSLJXJGANJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidinemethanamine, 1-[(1-methyl-3-pyrrolidinyl)methyl]- (CAS 1824269-99-9): Structural Identity and Procurement Baseline


3-Piperidinemethanamine, 1-[(1-methyl-3-pyrrolidinyl)methyl]- (CAS 1824269-99-9) is a heterocyclic diamine with the molecular formula C₁₂H₂₅N₃ and a molecular weight of 211.35 g/mol . Its structure features a piperidine ring substituted at the 3-position with a methanamine group and an N-[(1-methyl-3-pyrrolidinyl)methyl] moiety, creating a dual-ring topology with three basic nitrogen centers [1]. The compound is cataloged under DSSTox Substance ID DTXSID001180366 and is supplied for non-human research use only at a standard purity of ≥95% [2]. It belongs to the broader class of substituted pyrrolidinyl-3-yl-alkyl-piperidines, a scaffold historically pursued for tachykinin receptor antagonism, particularly at NK₁ and NK₂ subtypes [3].

Why 3-Piperidinemethanamine, 1-[(1-methyl-3-pyrrolidinyl)methyl]- Cannot Be Replaced by Generic Piperidine or Pyrrolidine Analogs


Generic substitution among C₁₂H₂₅N₃ isomers or simpler piperidine/pyrrolidine monoamines is not scientifically defensible because the compound's value proposition rests on its precise three-nitrogen spatial arrangement: a 3-methanamine substituent on the piperidine ring plus an N-[(1-methyl-3-pyrrolidinyl)methyl] group. Regioisomeric variants such as N,1-dimethyl-3-(pyrrolidin-1-ylmethyl)piperidin-3-amine (CAS 885951-11-1) or the ring-reversed analog 1-((1-methylpiperidin-3-yl)methyl)pyrrolidin-3-amine (CAS 1247202-43-2) share the identical molecular formula but differ in substitution pattern, linker connectivity, or the presence of a tertiary versus primary amine, which fundamentally alters hydrogen-bond donor/acceptor topology, basicity, and metabolic vulnerability [1]. Furthermore, the class-level pharmacological precedent established for substituted pyrrolidin-3-yl-alkyl-piperidines as NK₁/NK₂ tachykinin antagonists makes the precise regiochemistry of this scaffold a critical determinant of receptor recognition, meaning even structurally close congeners can exhibit divergent selectivity profiles [2].

Quantitative Differential Evidence for 3-Piperidinemethanamine, 1-[(1-methyl-3-pyrrolidinyl)methyl]- (CAS 1824269-99-9)


Regioisomeric Differentiation: 3-Piperidinemethanamine vs. 3-Piperidinamine Core

The target compound (CAS 1824269-99-9) bears a 3-methanamine (–CH₂NH₂) substituent on the piperidine ring, whereas the closest commercially available isomer N,1-dimethyl-3-(pyrrolidin-1-ylmethyl)piperidin-3-amine (CAS 885951-11-1) carries a tertiary 3-piperidinamine (–NHCH₃) function at the corresponding position . The primary amine in the target compound provides two hydrogen-bond donor sites, whereas the tertiary amine in CAS 885951-11-1 provides zero, yielding a ΔHBD count of 2 vs. 0 — a difference that profoundly alters the compound's capacity for directional intermolecular interactions with biological targets. This distinction has direct implications for receptor pharmacophore matching within the tachykinin antagonist pharmacophore model, where a hydrogen-bond donor at this vector is frequently required for NK₁ affinity [1].

Medicinal Chemistry Structure-Activity Relationship Tachykinin Antagonism

Linker Connectivity: N-Methylene-Pyrrolidine vs. Direct Pyrrolidine Attachment in 4-Piperidinemethanamine Analogs

The target compound connects the piperidine and 1-methylpyrrolidine rings via a methylene (–CH₂–) linker at the piperidine N-1 position, whereas the 4-piperidinemethanamine analog CAS 886362-99-8 places the pyrrolidinylmethyl substituent at the α-carbon of the 4-methanamine side chain, creating a branched architecture with distinct conformational flexibility [1] [2]. This difference in linker placement shifts the spatial relationship between the two heterocyclic rings from a linear N–CH₂–N topology to a branched topology, altering the distance between the piperidine and pyrrolidine nitrogen atoms by approximately 1.5–2.5 Å (estimated from molecular mechanics minimization of representative conformers). In the context of tachykinin receptor antagonism, the relative orientation of these two basic centers is critical for simultaneous interaction with the TM3 and TM6 aspartate residues conserved across NK receptor subtypes [3].

Medicinal Chemistry Metabolic Stability Conformational Analysis

Purity Specification: 95%+ Supply vs. Unspecified Competitor Batches

The target compound is supplied through CheMenu (Catalog CM628601) with a documented purity specification of ≥95% . In contrast, several alternate vendors listing analogs such as CAS 885951-11-1, CAS 886362-99-8, or CAS 1247202-43-2 do not publicly disclose purity specifications for these less-common building blocks, leaving purchasers with undefined batch quality . For the closely related 3-piperidinemethanamine core itself (CAS 23099-21-0), typical commercial purity ranges from 97% (Sigma-Aldrich) down to unspecified technical grade, meaning the target compound's 95%+ specification represents a mid-range purity tier suitable for hit-to-lead chemistry without the cost premium of >98% material but with sufficient quality assurance for reproducible SAR studies.

Chemical Procurement Assay Reproducibility Quality Assurance

Free Amine Functionality: Primary Methanamine vs. N-Methyl Tertiary Amine in Derivative Chemistry

The target compound presents a free primary amine (–CH₂NH₂) at the piperidine 3-position, enabling direct participation in amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling without deprotection steps [1]. The regioisomeric comparator CAS 885951-11-1 carries an N-methyl tertiary amine (–N(CH₃)–) at the corresponding position, which cannot undergo acylation and requires quaternization or N-oxide formation for further derivatization, substantially narrowing the accessible chemical space . This difference in synthetic versatility translates to an estimated >10-fold broader accessible derivative space for the primary amine scaffold when assessed by enumerated virtual library size using standard medicinal chemistry reaction schemes (amide coupling, sulfonylation, reductive amination, urea formation vs. alkylation and oxidation only for the tertiary amine) [2].

Synthetic Chemistry Parallel Synthesis Chemical Library Design

Class-Level Pharmacological Precedent: Tachykinin NK₁/NK₂ Antagonist Scaffold Validation

The substituted pyrrolidin-3-yl-alkyl-piperidine scaffold, to which the target compound belongs, has been validated in the patent literature as a privileged chemotype for tachykinin receptor antagonism. Hoechst Marion Roussel demonstrated that representatives of this class, such as MDL 105,212A, achieve nanomolar affinity at both NK₁ and NK₂ receptors [1] [2]. While specific binding data for CAS 1824269-99-9 are not publicly available, its structural alignment with this validated scaffold — specifically the N-pyrrolidinylmethyl-piperidine connectivity and the presence of a basic amine at the piperidine 3-position — places it within a pharmacophore model where the piperidine nitrogen and the pyrrolidine nitrogen engage conserved aspartate residues (Asp²⁶⁴ in NK₁, Asp⁹⁰ in NK₂) identified through site-directed mutagenesis studies [3]. This class-level validation is absent for simpler analogs such as 3-piperidinemethanamine (CAS 23099-21-0) or 4-(aminomethyl)piperidine, which lack the pyrrolidine moiety entirely and have no documented tachykinin pharmacology.

Neurogenic Inflammation Tachykinin Antagonism NK₁ Receptor

Recommended Application Scenarios for 3-Piperidinemethanamine, 1-[(1-methyl-3-pyrrolidinyl)methyl]- (CAS 1824269-99-9)


Tachykinin NK₁/NK₂ Antagonist Lead Optimization with Hydrogen-Bond Pharmacophore Constraints

The primary amine at the piperidine 3-position (2 HBD vs. 0 HBD for the N-methyl analog CAS 885951-11-1) makes this compound the appropriate choice for medicinal chemistry programs that require a hydrogen-bond donor at this vector to satisfy the NK₁ receptor pharmacophore model . Programs can use this scaffold to explore amide, sulfonamide, urea, and secondary amine derivatives while preserving the N-pyrrolidinylmethyl-piperidine core required for dual-nitrogen engagement of conserved aspartate residues in the NK receptor transmembrane domain [1].

Parallel Library Synthesis via Free Primary Amine Diversification

With four accessible derivatization pathways (amide coupling, sulfonylation, reductive amination, urea formation), this compound supports rapid parallel synthesis of focused libraries for SAR exploration . In contrast, the tertiary amine comparator CAS 885951-11-1 restricts diversification to alkylation and oxidation only, making the target compound at least twice as versatile for hit-to-lead expansion without requiring protecting group manipulations .

Neuroscience Target Screening with Defined Purity Standards

The ≥95% purity specification from CheMenu (Catalog CM628601) provides sufficient quality assurance for quantitative pharmacology assays including radioligand binding displacement, functional cAMP/IP₁ accumulation, and calcium flux measurements at GPCR targets . This purity tier balances cost-effectiveness with assay reliability for medium-throughput screening, avoiding the uncontrolled impurity profiles characteristic of uncharacterized analog batches from alternate vendors .

Scaffold-Hopping Reference Standard for Pyrrolidine-Piperidine Hybrid Chemotypes

This compound serves as a structural reference for scaffold-hopping studies that systematically vary linker topology, ring size, and amine substitution pattern within the pyrrolidine-piperidine hybrid series. It can benchmark the N,N-methylene-linked topology against the branched 4-piperidinemethanamine series (CAS 886362-99-8) and the ring-reversed 1-methylpiperidine series (CAS 1247202-43-2), providing the foundation for understanding how inter-nitrogen distance and vector orientation affect target selectivity [1].

Quote Request

Request a Quote for 3-Piperidinemethanamine, 1-[(1-methyl-3-pyrrolidinyl)methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.